3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name:
Vulcanchem
CAS No.:
130049-82-0
VCID:
VC20777365
InChI:
InChI=1S/C11H15ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h9,15H,2-6H2,1H3
SMILES:
CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl
Molecular Formula:
C11H15ClN2O2
Molecular Weight:
242.7 g/mol
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 130049-82-0
Cat. No.: VC20777365
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130049-82-0 |
|---|---|
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.7 g/mol |
| IUPAC Name | 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H15ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h9,15H,2-6H2,1H3 |
| Standard InChI Key | JKVUGXRJSYRXFN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl |
| Canonical SMILES | CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator